4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene
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Overview
Description
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H7F3. It is characterized by the presence of an ethynyl group, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The ethynyl and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene compounds.
Scientific Research Applications
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Medicine: It is investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The ethynyl and trifluoromethyl groups play a crucial role in its reactivity and ability to form stable intermediates. These interactions can influence various chemical and biological processes, making the compound valuable in research and development.
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-(trifluoromethyl)benzene: Similar in structure but lacks the methyl group.
4-Ethynyl-1-fluoro-2-methylbenzene: Contains a fluorine atom instead of a trifluoromethyl group.
4-Ethynyl-α,α,α-trifluorotoluene: Another trifluoromethylated benzene derivative.
Uniqueness
4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is unique due to the combination of the ethynyl, methyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-ethynyl-1-methyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIJMKGALWPHKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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